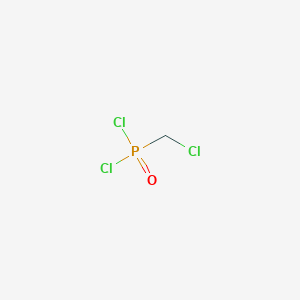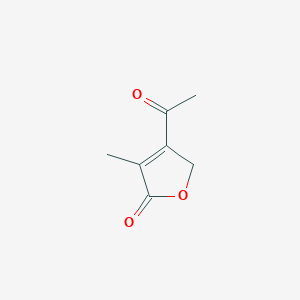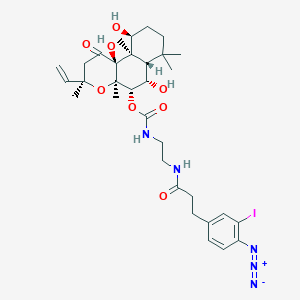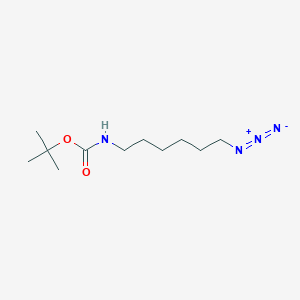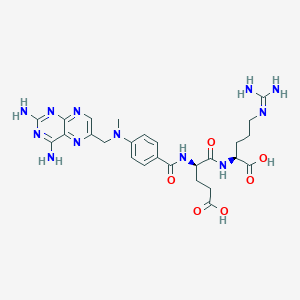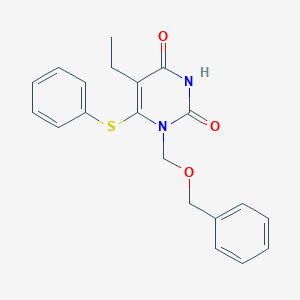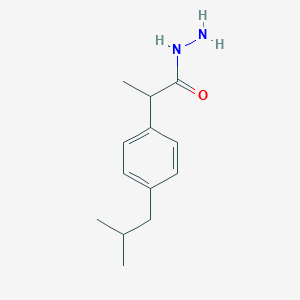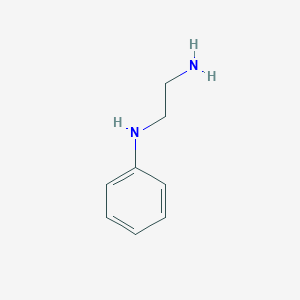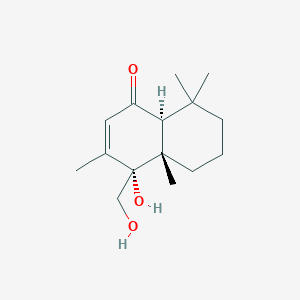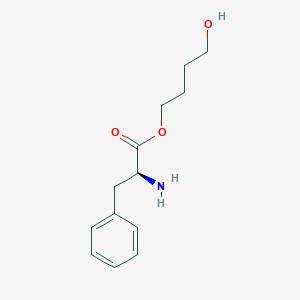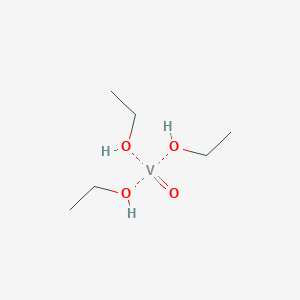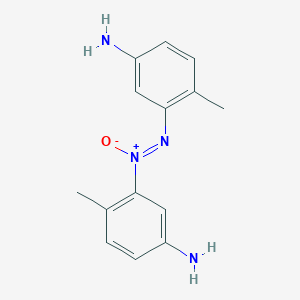
5,5'-Diamino-2,2'-dimethylazoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-Diamino-2,2'-dimethylazoxybenzene, also known as DAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DAB is a diazo compound, which means it contains a nitrogen-nitrogen double bond, and it has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 5,5'-Diamino-2,2'-dimethylazoxybenzene is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene can react with nucleophilic amino acids in proteins, leading to the formation of covalent adducts. This reaction has been used to label proteins for biochemical studies.
Effets Biochimiques Et Physiologiques
5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage in cells, which can lead to cell death or mutations. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. This effect has been studied for its potential applications in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5'-Diamino-2,2'-dimethylazoxybenzene in lab experiments is its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene is relatively easy to synthesize and is commercially available. However, one limitation of using 5,5'-Diamino-2,2'-dimethylazoxybenzene is its potential toxicity, as it has been shown to induce DNA damage in cells.
Orientations Futures
There are many potential future directions for research involving 5,5'-Diamino-2,2'-dimethylazoxybenzene. One area of interest is the development of new materials based on the properties of 5,5'-Diamino-2,2'-dimethylazoxybenzene and other diazo compounds. Another area of interest is the use of 5,5'-Diamino-2,2'-dimethylazoxybenzene as a tool for studying the biochemistry of proteins and other biomolecules. Finally, 5,5'-Diamino-2,2'-dimethylazoxybenzene may have potential applications in drug development, particularly in the development of drugs that target specific enzymes or other molecular targets.
Méthodes De Synthèse
5,5'-Diamino-2,2'-dimethylazoxybenzene can be synthesized using a variety of methods, including the reduction of nitro compounds or the diazotization of primary aromatic amines. One common method involves the reaction of 2,4-dimethyl-1-nitrobenzene with sodium hydrosulfite and sodium carbonate to produce the corresponding amine, which is then diazotized and coupled with another molecule of the amine to form 5,5'-Diamino-2,2'-dimethylazoxybenzene.
Applications De Recherche Scientifique
5,5'-Diamino-2,2'-dimethylazoxybenzene has been used extensively in scientific research due to its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used to synthesize azo dyes, which are widely used in the textile industry. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used as a reagent in the synthesis of polymers, and it has been studied for its potential applications in the development of new materials.
Propriétés
Numéro CAS |
138805-30-8 |
|---|---|
Nom du produit |
5,5'-Diamino-2,2'-dimethylazoxybenzene |
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(5-amino-2-methylphenyl)-(5-amino-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H16N4O/c1-9-3-5-11(15)7-13(9)17-18(19)14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3 |
Clé InChI |
RLDCGAANLOQLTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-] |
Synonymes |
55DIAMINO22DIMETHYLAZOXYBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



